Welcome to the BenchChem Online Store!
molecular formula C11H18O2 B8728947 Methyl 1-allylcyclohexanecarboxylate

Methyl 1-allylcyclohexanecarboxylate

Cat. No. B8728947
M. Wt: 182.26 g/mol
InChI Key: DZFKBJNRZHSHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735385B2

Procedure details

To a solution of 1-allyl-cyclohexanecarboxylic acid methyl ester (4 g, 21.5 mmol) in isopropanol (35 mL) was added a solution of sodium periodate (10.1 g, 47.3 mmol) in H2O (35 mL) followed by the addition of osmium tetroxide (16 mg, 0.065 mmol). More Isopropanol (30 mL) and H2O (35 mL) was added and the resulting suspension was stirred for 24 hours. Then, the reaction mixture was poured into ice/H2O (200 mL) and extracted with EtOAc (2×200 mL). The organic solutions were combined and dried over Na2SO4, filtered and concentrated to provide a crude oil which was purified by flash column chromatography (10 to 60% EtOAc/heptane) to provide 1.24 g (31% yield over two steps) of the title compound as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=C)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].I([O-])(=O)(=O)=[O:15].[Na+]>C(O)(C)C.O.[Os](=O)(=O)(=O)=O>[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=[O:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1(CCCCC1)CC=C
Name
Quantity
10.1 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
16 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (10 to 60% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.